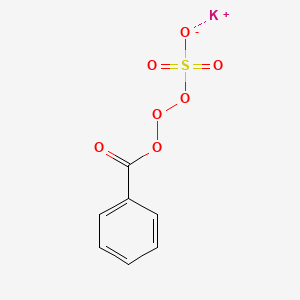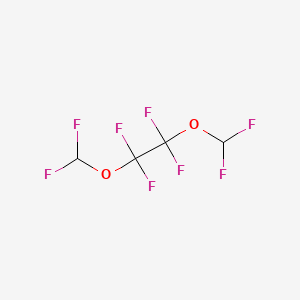
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- is a fluorinated organic compound with the molecular formula C4H6F4O2 It is characterized by the presence of multiple fluorine atoms and difluoromethoxy groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- typically involves the reaction of ethane derivatives with difluoromethoxy reagents under controlled conditions. One common method includes the use of difluoromethoxy chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and binding affinity to various substrates. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Ethane, 1,2-bis(difluoromethoxy): Similar structure but lacks the tetrafluoro- substitution.
Ethane, 1,2-bis(trifluoromethoxy): Contains trifluoromethoxy groups instead of difluoromethoxy.
Ethane, 1,2-bis(2,2,2-trifluoroethoxy): Another fluorinated derivative with different substituents.
Uniqueness
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- is unique due to its combination of difluoromethoxy and tetrafluoro- groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.
Propiedades
Número CAS |
188690-78-0 |
|---|---|
Fórmula molecular |
C4H2F8O2 |
Peso molecular |
234.04 g/mol |
Nombre IUPAC |
1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C4H2F8O2/c5-1(6)13-3(9,10)4(11,12)14-2(7)8/h1-2H |
Clave InChI |
YLKPVUPQPLZCQV-UHFFFAOYSA-N |
SMILES canónico |
C(OC(C(OC(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
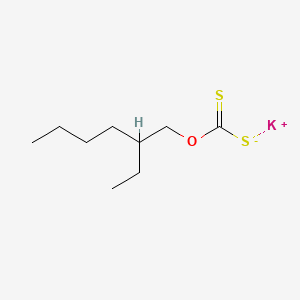
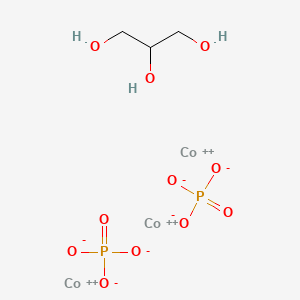

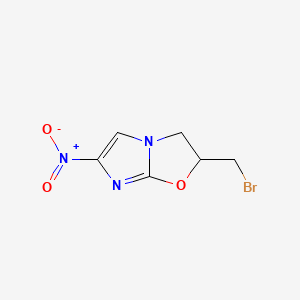
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)


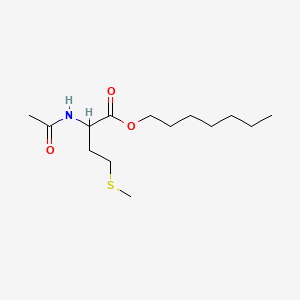
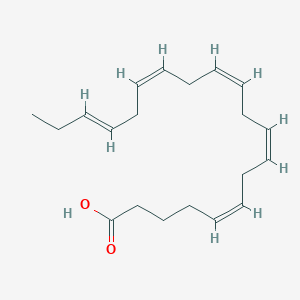
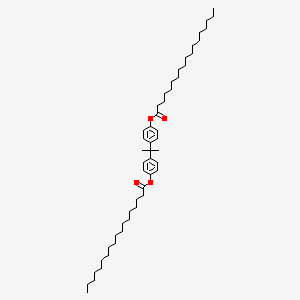

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
